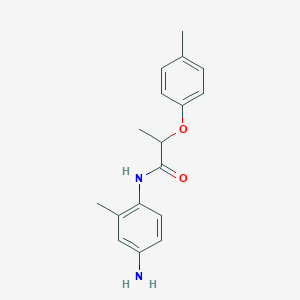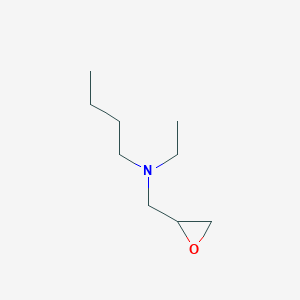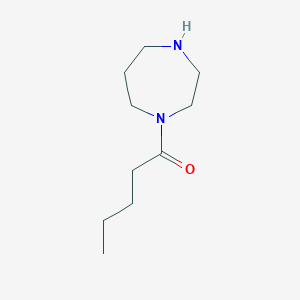![molecular formula C8H6ClF3N2O2 B3072215 {[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 1016690-98-4](/img/structure/B3072215.png)
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid
Vue d'ensemble
Description
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” is a halogenated pyridine derivative and a fluorinated building block . It participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The chemical reactions involving “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” has a molecular weight of 199.53. It is a liquid with a refractive index of n20/D 1.433 (lit.). It has a boiling point of 50-55 °C/11 mmHg (lit.) and a melting point of 16-20 °C (lit.). The density of this compound is 1.524 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Agrochemical Applications
Trifluoromethylpyridines, including derivatives of “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid”, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Novel Imidazo [1,2-a]pyridine-coumarin Hybrid Molecules
“{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid” acts as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules . These molecules are potential inhibitors of NS5B, which could be used in the treatment of Hepatitis C .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs, including those with “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid”, have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities .
Synthesis of Crop-Protection Products
Among trifluoromethylpyridine derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, including “{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid”, is becoming an increasingly important research topic . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Mécanisme D'action
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s likely that the compound interacts with its targets through the unique properties of the tfmp moiety .
Biochemical Pathways
Tfmp derivatives have been used in the protection of crops from pests , suggesting that they may affect pathways related to pest resistance.
Pharmacokinetics
The unique physicochemical properties of the fluorine atom and the pyridine moiety in tfmp derivatives may influence these properties .
Result of Action
Tfmp derivatives have been used in the pharmaceutical and agrochemical industries, suggesting that they may have significant biological effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c9-5-1-4(8(10,11)12)2-13-7(5)14-3-6(15)16/h1-2H,3H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTKYLYNVSQFMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)







![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3072221.png)
